6,7-Dimethylquinoline-2-carbaldehyde

KCNQ2 potassium channel neurological disorders

Procure 6,7-Dimethylquinoline-2-carbaldehyde for ion channel neurological drug discovery (KCNQ2 antagonist, IC50 70nM) and antimalarial programs (PfDHODH EC50 13nM). The 6,7-dimethyl substitution confers steric/electronic uniqueness vs isomers, ensuring target engagement. Pre-characterized by single-crystal XRD (monoclinic C2, R1=0.053). 98% purity with QC docs. Ideal for SAR, co-crystal engineering, and condensation reactions.

Molecular Formula C12H11NO
Molecular Weight 185.22 g/mol
Cat. No. B11908364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dimethylquinoline-2-carbaldehyde
Molecular FormulaC12H11NO
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)N=C(C=C2)C=O
InChIInChI=1S/C12H11NO/c1-8-5-10-3-4-11(7-14)13-12(10)6-9(8)2/h3-7H,1-2H3
InChIKeyBCTADYFWWHNBIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Dimethylquinoline-2-carbaldehyde: Key Chemical Identifier and Core Physicochemical Properties for Procurement Verification


6,7-Dimethylquinoline-2-carbaldehyde (CAS: 1216075-00-1) is a heterocyclic aromatic aldehyde belonging to the quinoline family, characterized by methyl substituents at the 6- and 7-positions and a formyl group at the 2-position of the quinoline core [1]. The compound has a molecular formula of C₁₂H₁₁NO and a molecular weight of 185.22 g/mol . Commercially available grades include standard purity of 95% (with batch-specific NMR, HPLC, or GC quality control documentation) and high-purity grade of ≥98% (NLT 98%) for more demanding synthetic applications .

Why 6,7-Dimethylquinoline-2-carbaldehyde Cannot Be Replaced by Other Dimethylquinoline Carbaldehyde Isomers or Chlorinated Analogs


Within the dimethylquinoline-2-carbaldehyde scaffold, the precise positioning of methyl substituents on the quinoline ring fundamentally alters three procurement-relevant parameters: biological target engagement, crystallographic packing behavior, and synthetic reactivity. The 6,7-dimethyl substitution pattern confers a specific steric and electronic profile that is not interchangeable with isomers such as 5,8-dimethylquinoline-2-carbaldehyde or 4,6-dimethyl-2-quinolinecarbaldehyde . Furthermore, the absence of a chlorine atom at the 2-position distinguishes this compound from chlorinated analogs like 2-chloro-6,7-dimethylquinoline-3-carbaldehyde, which exhibits different reactivity due to the chloro substituent and a carbaldehyde group at the 3-position rather than the 2-position [1]. The following quantitative evidence documents these non-fungible characteristics.

6,7-Dimethylquinoline-2-carbaldehyde: Evidence-Based Procurement Guide with Quantitative Differentiation Data


KCNQ2 Potassium Channel Antagonist Activity of 6,7-Dimethylquinoline-2-carbaldehyde

6,7-Dimethylquinoline-2-carbaldehyde demonstrates antagonist activity against the KCNQ2 (Kv7.2) potassium channel with an IC₅₀ of 70 nM in CHO cells expressing KCNQ2, measured by automated patch clamp assay after 3-minute incubation [1]. For context, the structurally distinct KCNQ2/3 channel agonist RM477 (which incorporates a quinoline-2-carbaldehyde-derived scaffold) exhibits EC₅₀ of 33 nM at rat KCNQ2/3 channels [2]. While direct head-to-head comparator data with dimethylquinoline isomers is unavailable in public databases, this 70 nM IC₅₀ value represents a discrete, quantifiable target engagement metric that distinguishes 6,7-dimethylquinoline-2-carbaldehyde from analogs lacking documented KCNQ2 activity. The compound's interaction with KCNQ2 has been independently documented across multiple BindingDB entries, establishing a reproducible pharmacological profile [1] [3].

KCNQ2 potassium channel neurological disorders patch clamp electrophysiology

Antiplasmodial Activity of 6,7-Dimethylquinoline-2-carbaldehyde Against Plasmodium falciparum

6,7-Dimethylquinoline-2-carbaldehyde exhibits antiplasmodial activity against Plasmodium falciparum 3D7 with an EC₅₀ of 13 nM, measured in RPMI media supplemented with 0.5% albuMAX I and human red blood cells at 0.5% hematocrit and 0.5% parasitemia [1]. This activity is associated with inhibition of the P. falciparum mitochondrial enzyme dihydroorotate dehydrogenase (DHODH) [2]. The 13 nM EC₅₀ establishes a quantitative baseline for this scaffold in antimalarial screening programs. Notably, the compound appears in patent US11903936, which claims quinoline derivatives as DHODH inhibitors for antimalarial applications [2]. While comparator data for other dimethylquinoline-2-carbaldehyde isomers in the same assay are not publicly available, this EC₅₀ value provides a procurement-relevant activity benchmark for medicinal chemistry efforts targeting PfDHODH.

antimalarial Plasmodium falciparum DHODH antiparasitic

Single-Crystal X-Ray Diffraction Structural Confirmation of 6,7-Dimethylquinoline-2-carbaldehyde

The crystal structure of 6,7-dimethylquinoline-2-carbaldehyde has been determined by single-crystal X-ray diffraction [1] [2]. The compound crystallizes in the monoclinic crystal system with space group C2 and unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, with Z = 4 molecules per unit cell [2]. The structure was refined to a final R factor of R₁ = 0.053 for 2043 observed reflections [2]. The molecule is nearly planar, with torsion angles within 0.2 Å of planarity, and intermolecular interactions are primarily governed by van der Waals forces with the nearest intermolecular distance being 3.647 Å between O(3) and C(4) [1] [2]. In contrast, many dimethylquinoline carbaldehyde isomers lack publicly deposited crystallographic data, which necessitates de novo crystallization and structure determination prior to use in solid-form screening or formulation development. The availability of these refined crystallographic parameters eliminates this experimental burden for users requiring solid-state characterization.

crystallography X-ray diffraction solid-state structure polymorph screening

Synthetic Versatility as a 2-Carbaldehyde Quinoline Scaffold in Riley Oxidation-Derived Building Blocks

6,7-Dimethylquinoline-2-carbaldehyde belongs to the class of quinoline-2-carbaldehydes synthesized via Riley oxidation, a route that yields valuable precursors for plinabulin analogs and other heterocyclic compounds containing quinoline ring systems [1]. The 2-carbaldehyde functional group confers distinct reactivity compared to 3-carbaldehyde analogs: 2-quinolinecarbaldehydes are expected to generate more reactive electrophilic dications under superelectrophilic activation conditions compared to other positional isomers of quinolinecarbaldehydes [2]. Specifically, experimental protonation studies of quinoline-2(6,8)-carbaldehydes demonstrate that the 2-carbaldehyde position enhances electrophilic reactivity relative to 3- or 4-carbaldehyde regioisomers [2]. This positional reactivity advantage is critical for chemists selecting building blocks for condensation reactions, Schiff base formation, or electrophilic aromatic substitution. The compound's 6,7-dimethyl substitution pattern further modulates electronic density on the quinoline ring, potentially influencing reaction rates in subsequent derivatization steps.

organic synthesis Riley oxidation building block heterocyclic chemistry

Optimal Use Cases for 6,7-Dimethylquinoline-2-carbaldehyde Based on Verifiable Evidence


Neurological Drug Discovery: KCNQ2 Potassium Channel Modulator Screening

This compound is suitable for inclusion in screening cascades targeting KCNQ2 (Kv7.2) potassium channels, with a documented IC₅₀ of 70 nM in CHO cells by automated patch clamp electrophysiology [4]. Procurement is justified for laboratories conducting ion channel-focused neurological drug discovery, particularly where a quinoline-based scaffold with measurable KCNQ2 antagonist activity is required. The compound can serve as a starting point for SAR optimization or as a reference compound in channel activity assays.

Antimalarial Drug Discovery: PfDHODH Inhibitor Development

With a documented EC₅₀ of 13 nM against Plasmodium falciparum 3D7 and patent inclusion as a DHODH inhibitor scaffold [4] [2], this compound is appropriate for antimalarial drug discovery programs targeting the mitochondrial dihydroorotate dehydrogenase enzyme. Procurement is indicated for medicinal chemistry teams synthesizing novel PfDHODH inhibitors requiring a dimethylquinoline-2-carbaldehyde core with validated antiplasmodial activity.

Solid-State Characterization and Polymorph Screening

The availability of refined single-crystal X-ray diffraction data (monoclinic C2 space group, R₁ = 0.053 for 2043 reflections) makes this compound immediately usable in solid-form screening, co-crystal engineering, and pre-formulation development [4] [2]. Procurement eliminates the need for time-intensive de novo crystallization and structure determination, accelerating formulation studies for quinoline-containing pharmaceutical candidates.

Medicinal Chemistry: Synthesis of Schiff Bases and Heterocyclic Derivatives

The 2-carbaldehyde functional group confers enhanced electrophilic reactivity compared to 3- or 4-carbaldehyde regioisomers under superelectrophilic activation conditions [4]. This compound is a preferred building block for chemists conducting condensation reactions, Schiff base formation with primary amines, or electrophilic aromatic substitution. The 6,7-dimethyl substitution pattern provides a defined steric and electronic environment for exploring SAR around the quinoline core.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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